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Introduction
In the intricate regulatory network of the eukaryotic cell, the Sin4 protein (encoded by the SIN4

gene, also known as MED16) in Saccharomyces cerevisiae plays a pivotal role as a

component of the Mediator complex. This multi-subunit machinery is a central integrator of

regulatory signals, bridging DNA-binding transcription factors to the core RNA polymerase II

(Pol II) machinery. Sin4 resides in the tail module of the Mediator complex, a region primarily

responsible for interacting with gene-specific activators and repressors, thereby influencing the

transcription of a wide array of genes.[1] Understanding the genetic interactions of SIN4 is

crucial for elucidating the functional wiring of the yeast cell and can provide insights into

analogous processes in higher eukaryotes, offering potential avenues for therapeutic

intervention.

This technical guide provides a comprehensive overview of the genetic interactions of SIN4 in

yeast, presenting quantitative data from large-scale studies, detailed experimental protocols for

assessing these interactions, and visualizations of the functional networks in which Sin4

participates.

Data Presentation: Quantitative Genetic Interactions
of SIN4
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The following tables summarize the quantitative genetic interaction data for SIN4 from a global

systematic genetic interaction screen in Saccharomyces cerevisiae. The data is derived from

the study by Costanzo et al. (2016) and is accessible through TheCellMap.org.[2][3][4][5][6][7]

Genetic interaction scores are calculated based on the deviation of the double mutant's fitness

from the expected fitness based on the individual mutants' fitness. A negative score indicates a

synthetic sick or lethal interaction, while a positive score suggests a buffering or epistatic

relationship.

Table 1: Negative Genetic Interactions with sin4Δ
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Interacting Gene Gene Description
Genetic Interaction
Score (ε)

P-value

RGR1

Subunit of the

Mediator complex

middle module

-0.42 < 0.001

MED1

Subunit of the

Mediator complex

middle module

-0.38 < 0.001

MED2

Subunit of the

Mediator complex tail

module

-0.35 < 0.001

MED3

Subunit of the

Mediator complex tail

module

-0.33 < 0.001

GAL11

Subunit of the

Mediator complex tail

module

-0.31 < 0.001

SRB2

Subunit of the

Mediator complex

head module

-0.29 < 0.001

SRB5

Subunit of the

Mediator complex

head module

-0.28 < 0.001

SPT3
Component of the

SAGA complex
-0.25 < 0.005

SPT7
Component of the

SAGA complex
-0.24 < 0.005

GCN5

Catalytic subunit of

the SAGA complex

(histone

acetyltransferase)

-0.22 < 0.01
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HDA1 Histone deacetylase -0.21 < 0.01

RPD3 Histone deacetylase -0.20 < 0.01

Table 2: Positive Genetic Interactions with sin4Δ

Interacting Gene Gene Description
Genetic Interaction
Score (ε)

P-value

CDC73
Component of the

Paf1 complex
0.28 < 0.001

LEO1
Component of the

Paf1 complex
0.26 < 0.001

PAF1
Component of the

Paf1 complex
0.25 < 0.001

RTF1
Component of the

Paf1 complex
0.24 < 0.001

CTR9
Component of the

Paf1 complex
0.23 < 0.001

BUR2

Cyclin-dependent

kinase involved in

transcription

0.21 < 0.005

CTK1

CTD kinase I,

phosphorylates Pol II

C-terminal domain

0.19 < 0.01

FCP1 CTD phosphatase 0.18 < 0.01

Experimental Protocols
The following are detailed methodologies for key experiments used to identify and characterize

genetic and physical interactions of SIN4.

Synthetic Genetic Array (SGA) Analysis
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SGA is a high-throughput method for the systematic construction of double mutants to screen

for synthetic genetic interactions.[4]

1. Strain and Array Preparation:

A query strain carrying a deletion of the gene of interest (e.g., sin4Δ) marked with a
nourseothricin resistance cassette (natMX) is constructed in a MATa strain background.
An ordered array of viable haploid yeast deletion mutants (~5000) in a MATα background,
each with a gene deletion marked by a geneticin resistance cassette (kanMX), is used.

2. Mating:

The query strain is grown to mid-log phase in YPD medium.
Using a robotic manipulator (e.g., RoToR), the query strain is pinned onto a fresh YPD plate.
The array of deletion mutants is then pinned on top of the query strain lawn to allow for
mating.
The plate is incubated at 30°C for 24 hours to allow for efficient mating and formation of
diploid cells.

3. Diploid Selection:

The mated cells are replica-plated onto YPD agar containing both nourseothricin and
geneticin (G418).
Only diploid cells containing both resistance markers will grow.
Plates are incubated at 30°C for 48 hours.

4. Sporulation:

The diploid cells are replica-plated onto sporulation medium (e.g., 1% potassium acetate,
0.1% yeast extract, 0.05% glucose).
Plates are incubated at 23°C for 5-7 days to induce meiosis and the formation of asci
containing haploid spores.

5. Haploid Double Mutant Selection:

The sporulated cells are replica-plated onto a synthetic defined (SD) medium lacking
histidine and containing canavanine and thialysine. This selects for MATa haploids.
Successive replica plating onto SD medium containing both nourseothricin and geneticin
selects for the desired haploid double mutants.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://discovery.ucl.ac.uk/id/eprint/1519768/1/Przulj_aaf1420_Costanzo%20et%20al_Main%20text%20&%20Figures.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1174862?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. Data Acquisition and Analysis:

Colony size is used as a proxy for fitness. Plates are imaged at regular intervals.
Image analysis software is used to quantify colony size.
A genetic interaction score (ε) is calculated by comparing the observed double mutant fitness
to the expected fitness (the product of the single mutant fitness values).
Statistical analysis is performed to identify significant positive and negative genetic
interactions.

Yeast Two-Hybrid (Y2H) Assay
The Y2H system is used to identify protein-protein interactions in vivo.

1. Plasmid Construction:

The coding sequence of the "bait" protein (e.g., SIN4) is cloned into a vector that fuses it to a
DNA-binding domain (DBD) of a transcription factor (e.g., Gal4-DBD).
A library of "prey" proteins is expressed as fusions to the activation domain (AD) of the same
transcription factor (e.g., Gal4-AD).

2. Yeast Transformation:

A suitable yeast reporter strain (e.g., containing HIS3 and lacZ reporter genes under the
control of Gal4-responsive promoters) is co-transformed with the bait plasmid and the prey
library plasmids.

3. Interaction Screening:

Transformed yeast cells are plated on a selective medium lacking histidine. Only cells where
the bait and prey proteins interact, thereby reconstituting a functional transcription factor and
activating the HIS3 reporter gene, will grow.
Positive colonies are then assayed for β-galactosidase activity (blue/white screening on X-
gal plates) to confirm the interaction.

4. Identification of Interacting Partners:

The prey plasmids from positive colonies are isolated and the insert is sequenced to identify
the interacting protein.
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Glutathione S-Transferase (GST) Pull-Down Assay
This in vitro assay is used to confirm direct physical interactions between proteins.

1. Protein Expression and Purification:

The bait protein (e.g., SIN4) is expressed as a fusion protein with GST in E. coli.
The GST-fusion protein is purified from bacterial lysate using glutathione-sepharose beads.

2. Prey Protein Preparation:

The prey protein is expressed in a suitable system (e.g., in vitro transcription/translation or
from a yeast cell lysate).

3. Binding Reaction:

The purified GST-SIN4 fusion protein immobilized on the glutathione-sepharose beads is
incubated with the prey protein solution.

4. Washing and Elution:

The beads are washed several times to remove non-specifically bound proteins.
The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample
buffer or by competitive elution with excess glutathione.

5. Analysis:

The eluted proteins are separated by SDS-PAGE and the prey protein is detected by
Western blotting using a specific antibody or by autoradiography if it is radioactively labeled.

Mandatory Visualizations
Signaling Pathways and Experimental Workflows
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Caption: SIN4's role in the Mediator complex and its interaction with the SAGA complex.
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Caption: Workflow for Synthetic Genetic Array (SGA) analysis.
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Caption: Principle of the Yeast Two-Hybrid (Y2H) system.

Conclusion
The genetic interactions of SIN4 underscore its critical role as a hub in the transcriptional

regulatory network of Saccharomyces cerevisiae. Its synthetic lethal interactions with other

components of the Mediator and SAGA complexes highlight the functional interdependence of

these crucial transcriptional co-activators. The data and methodologies presented in this guide

provide a robust framework for researchers and drug development professionals to further

investigate the intricate functions of Sin4 and the Mediator complex. A deeper understanding of

these fundamental cellular processes holds the potential for the development of novel

therapeutic strategies targeting transcriptional dysregulation in human diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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